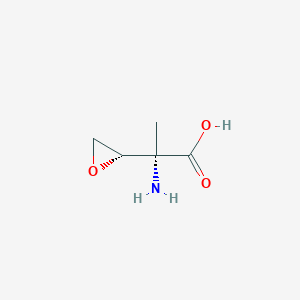
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) is a chiral amino acid derivative that contains an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method is the asymmetric epoxidation of an allylic alcohol, followed by the introduction of the amino group. The reaction conditions often involve the use of catalysts such as titanium isopropoxide and diethyl tartrate, along with oxidizing agents like tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) may involve more efficient and cost-effective methods. These can include the use of biocatalysts or enzymes to achieve the desired stereochemistry, as well as optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form amino alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce amino alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The epoxide ring is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and activity.
Comparación Con Compuestos Similares
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)-(9CI) can be compared with other similar compounds, such as:
(S)-2-Amino-3-[(S)-2-oxopyrrolidin-3-yl]propanoic acid: This compound also contains an amino group and a chiral center but has a different ring structure.
(S)-2-Amino-3-(pyridin-3-yl)propanoic acid: This compound contains a pyridine ring instead of an epoxide ring.
Propiedades
Número CAS |
166318-69-0 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m1/s1 |
Clave InChI |
VAUNZEJFKMRTCC-WUJLRWPWSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
SMILES isomérico |
C[C@]([C@H]1CO1)(C(=O)O)N |
SMILES canónico |
CC(C1CO1)(C(=O)O)N |
Sinónimos |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,R*)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















